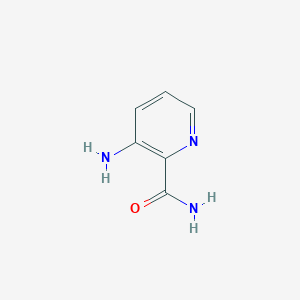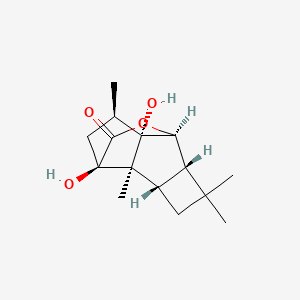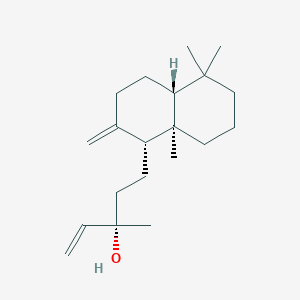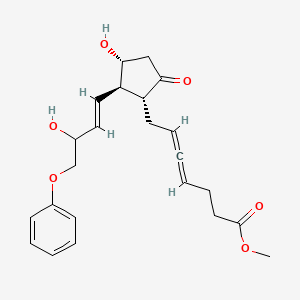
3-Aminopiridina-2-carboxamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Aminopyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of various materials, including polymers and dyes.
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetics of 3-Aminopyridine-2-carboxamide have been studied in cancer patients . The compound was described as having a three-compartment model with first-order elimination, with one compartment representing the plasma and another representing erythrocyte concentrations . Gender was associated with volume of distribution, with women having a lower V2 . The number of cycles administered was associated with clearance; those with decreased clearance were more likely to receive less than 2 cycles before going off study . The oral bioavailability of 3-AP was found to be 67 ± 29% .
Análisis Bioquímico
Biochemical Properties
3-Aminopyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair . This interaction inhibits the enzyme’s activity, leading to a decrease in DNA synthesis. Additionally, 3-Aminopyridine-2-carboxamide has been shown to interact with glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production .
Cellular Effects
3-Aminopyridine-2-carboxamide has notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating the mitochondrial pathway . This compound also influences cell signaling pathways, such as the activation of Bax and inactivation of XIAP, leading to programmed cell death . Furthermore, 3-Aminopyridine-2-carboxamide affects gene expression by inhibiting DNA synthesis and repair, which can alter cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-Aminopyridine-2-carboxamide involves its binding interactions with biomolecules and enzyme inhibition. It binds to the M2 metal binding site of ribonucleotide reductase, inhibiting its activity and subsequently reducing DNA synthesis . This inhibition triggers a cascade of molecular events, including the activation of caspases and the mitochondrial apoptotic pathway . Additionally, 3-Aminopyridine-2-carboxamide affects gene expression by interfering with the transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopyridine-2-carboxamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to 3-Aminopyridine-2-carboxamide has been observed to cause sustained inhibition of DNA synthesis and prolonged apoptotic effects in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of 3-Aminopyridine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, it can cause toxic effects, including neutropenia, thrombocytopenia, and methemoglobinemia . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-Aminopyridine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production . This interaction can alter metabolic flux and metabolite levels, impacting cellular redox balance and biosynthetic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-Aminopyridine-2-carboxamide within cells and tissues involve specific transporters and binding proteins. The compound is known to permeate biological membranes, facilitating its intracellular uptake . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . These interactions play a critical role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
3-Aminopyridine-2-carboxamide exhibits specific subcellular localization patterns that affect its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . Additionally, the compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridine-2-carboxamide typically involves the reaction of 2-cyanopyridine with ammonia or an amine under specific conditions. One common method is the direct amination of 2-cyanopyridine using ammonia in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the conversion.
Industrial Production Methods: In an industrial setting, the production of 3-aminopyridine-2-carboxamide can be achieved through a continuous flow process where 2-cyanopyridine is reacted with ammonia in a high-pressure reactor. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions include various substituted pyridines, amides, and other heterocyclic compounds.
Comparación Con Compuestos Similares
- 2-Aminopyridine
- 3-Aminopyridine
- 2-Aminonicotinamide
Comparison: 3-Aminopyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-aminopyridine and 3-aminopyridine, it has a carboxamide group that enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications.
Propiedades
IUPAC Name |
3-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUMYRJIPPSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531128 | |
| Record name | 3-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50608-99-6 | |
| Record name | 3-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-pyridine-2-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-aminopicolinamides in neuroscience research?
A1: 3-Aminopicolinamides have emerged as promising chemical scaffolds in the development of novel therapeutics for neurological disorders. Specifically, research has identified 3-aminopicolinamide derivatives acting as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4) []. mGlu4 is implicated in various neurological processes, and its modulation holds potential for treating conditions like Parkinson's disease and anxiety.
Q2: Are there any known chemical reactions involving 3-aminopyridine-2-carboxamides relevant to drug design?
A2: Yes, a study has demonstrated that 3-aminopyridine-2-carboxamides can undergo cyclization reactions with acetals []. This reaction provides a synthetic route to potentially valuable heterocyclic compounds. While the study doesn't directly explore the biological activity of these products, it highlights the chemical versatility of 3-aminopyridine-2-carboxamides, which is crucial in drug design for creating diverse compound libraries and exploring structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)






![2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide](/img/structure/B1253733.png)


